molecular formula C18H30ClN3O5 B12757426 Bambuterol hydrochloride, (S)- CAS No. 1020652-57-6

Bambuterol hydrochloride, (S)-

Cat. No.: B12757426
CAS No.: 1020652-57-6
M. Wt: 403.9 g/mol
InChI Key: LBARATORRVNNQM-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) . The final step involves the reaction of this compound with sodium borohydride and butylamine under reflux conditions to yield bambuterol hydrochloride .

Industrial Production Methods

Industrial production of bambuterol hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves the use of solvents like dioxane, methanol, and ethyl acetate, and the reactions are carried out at controlled temperatures ranging from 50°C to 95°C .

Chemical Reactions Analysis

Types of Reactions

Bambuterol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of bambuterol hydrochloride include bromine for halogenation and sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and methanol .

Major Products

The major product formed from the reactions of bambuterol hydrochloride is terbutaline, which is the active drug produced after the prodrug is metabolized in the body .

Scientific Research Applications

Bambuterol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bambuterol hydrochloride involves its conversion to terbutaline in the body. Terbutaline stimulates beta2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, which in turn causes the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.

    Formoterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

    Salmeterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and COPD.

Uniqueness

Bambuterol hydrochloride is unique in that it is a prodrug of terbutaline, providing a longer duration of action compared to other beta2-adrenoceptor agonists . This makes it particularly useful for the long-term management of persistent asthma .

Properties

CAS No.

1020652-57-6

Molecular Formula

C18H30ClN3O5

Molecular Weight

403.9 g/mol

IUPAC Name

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1

InChI Key

LBARATORRVNNQM-XFULWGLBSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Origin of Product

United States

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